molecular formula C20H14O4 B1329940 Fendizoic acid CAS No. 84627-04-3

Fendizoic acid

Cat. No. B1329940
CAS RN: 84627-04-3
M. Wt: 318.3 g/mol
InChI Key: PKHPZNKXOBWFCX-UHFFFAOYSA-N
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Description

Fendizoic acid is not directly mentioned in the provided papers. However, the papers do discuss various compounds that are structurally related or have similar pharmacological applications. For instance, fendiline and its analogues, which are anti-anginal drugs used in the treatment of coronary heart diseases, are mentioned in the context of chiral resolution using liquid chromatography . Additionally, the absolute configuration of levocloperastine fendizoate, a compound with a chiral carbon atom, has been determined by single-crystal X-ray diffraction . These studies suggest a focus on the stereochemistry and chiral analysis of compounds related to fendizoic acid.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For example, the synthesis of a novel radiotracer, [18F]FENI, for imaging hypoxic tissues by PET, was achieved through nucleophilic fluorination followed by deprotection and HPLC purification . This indicates that the synthesis of fendizoic acid analogues may involve multi-step reactions, including the introduction of radioisotopes for diagnostic purposes.

Molecular Structure Analysis

The molecular structure of levocloperastine fendizoate has been elucidated using single-crystal X-ray diffraction, revealing its triclinic crystal system and the absolute configuration of its chiral center . This level of structural analysis is crucial for understanding the three-dimensional arrangement of atoms within fendizoic acid-related molecules, which can influence their biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of fenamates, which are structurally related to fendizoic acid, have been studied for their ability to inhibit cyclooxygenase and 5-lipoxygenase activities . These enzymes are involved in the inflammatory process, and the inhibition by fenamates indicates their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The substitution of carboxylic acid groups with acidic heterocycles in fenamates has been shown to provide dual inhibition of these enzymes, suggesting that similar modifications in fendizoic acid could yield compounds with anti-inflammatory properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to fendizoic acid can be analyzed using chromatographic techniques. For instance, supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has been employed for the enantiomeric analysis of fenbuconazole and its chiral metabolites, achieving baseline separation of stereoisomers . This indicates that similar methodologies could be applied to fendizoic acid to determine its physical properties, such as solubility, stability, and stereochemical purity.

Scientific Research Applications

1. Chromatographic Applications

Fendizoic acid analogues like fendiline have been used in chromatographic applications. A study by Lee and Hyun (2014) demonstrated the use of fendiline and its analogues resolved on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. This method is significant in chiral recognition, highlighting the importance of the 3,3-diphenylpropyl group and the steric bulkiness difference between phenyl and methyl groups at fendiline’s chiral center (Lee & Hyun, 2014).

2. Pharmacological Research

Fenamate analogues, including fendizoic acid derivatives, have been studied for their pharmacological properties. Chen et al. (2012) investigated the pharmacological profile of TRPM2 channels using newly synthesized fenamate analogues. This research contributes to the understanding of different chemical structures and therapeutic applications of these compounds (Chen et al., 2012).

3. Inhibition of Cyclooxygenase and 5-Lipoxygenase Activities

Fenamate analogues, including fendizoic acid derivatives, have been shown to inhibit cyclooxygenase and 5-lipoxygenase activities. Boschelli et al. (1993) demonstrated that substituting the carboxylic acid functionality of fenamates with acidic heterocycles can provide dual inhibitors of these activities, highlighting their potential in anti-inflammatory applications (Boschelli et al., 1993).

Safety And Hazards

Fendizoic acid is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to obtain special instructions before use .

properties

IUPAC Name

2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1-12,21H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHPZNKXOBWFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276528
Record name Fendizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fendizoic acid

CAS RN

84627-04-3
Record name 2-[(6-Hydroxy[1,1′-biphenyl]-3-yl)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84627-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 100 mL r.b. flask equiped with a short column there was added the disubstituted derivative of phenolphthalein (2a) (2.0 g, 0.00425 mol), hydroxylamine hydrochloride (0.34 g, 0.0049 mol), potassium hydroxide (1.428 g 0.0255 mol) and 50 mL of H2O, and the mixture was stirred at 100° C. in an oil bath. The blue reaction mixture became homogeneous when it reached boiling. Within half an hour the colour had changed to brown. Following the reaction by thin layer chromatography (TLC) (20% EtOAc in hexane+3 drops AcOH), a new product was observed, but not all the starting material reacted. After 4 hr. no change had been observed and another portion of hydroxylamine hydrochloride (1.15 eq.) and potassium hydroxide (6.0 eq.) was added. An hour later, tlc indicated that no starting material remained. The reaction mixture was cooled to room temperature and it was acidified dropwise with concentrated H2SO4. A yellow precipitate was obtained. The reaction was stirred at 100° C. over night to complete the hydrolysis. The reaction mixture turned brown. It was filtered, washed 3× with hot diluted H2SO4 and then with H2O. It was recrystallized 2× (EtOAc/charcoal) to give 0.8 g, (58.4% yield) of a white product; 3a: mp 273° C.; 1H NMR (200 MHz, DMSO-d6) d 10.63 (s, 1H, COOH), 7.96 (d, j=8.0 Hz, 1H, CH-6), 7.74-7.34 (m, 10H, ArH), 7.02 (d, j=8.0 Hz, 1H, CH-5'). MS (EI) m/e 318 (M+); Anal. Calcd for C20H14O4: C, 75.47; H, 4.40; Found: C, 75.46; H, 4.62. ##STR21##
Quantity
2 g
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reactant
Reaction Step One
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0.34 g
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1.428 g
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reactant
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50 mL
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Reaction Step Four
Yield
58.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Zhang, Z Zhao, X Yi, Y Lu, L Cao - Plant, Soil and Environment, 2012 - old-aj.cz
Dissolved organic nitrogen (DON) has high bioavailability and is an important source of soil nutrients. In order to determine the concentrations and the composition of DON in different …
Number of citations: 9 www.old-aj.cz
M Reinhold, J Steinebach, C Golz, JCL Walker - Chemical Science, 2023 - pubs.rsc.org
… We identified amide 5 and fendizoic acid (7) as model trisubstituted benzenes and BCHs 4 … by Janssen as an analgesic 29 and salts of fendizoic acid (7) are sold as the cough …
Number of citations: 3 pubs.rsc.org
周敏, 郁开北, 胡洪刚, 李锋, 龙远德 - 结构化学, 2011 - researchgate.net
… The oily residue dissolved in acetone was added under stirring vigorously to a hot solution of fendizoic acid (1.47 g, 4.63 mmol) in water and acetone. The resulting solution was cooled …
Number of citations: 2 www.researchgate.net
N Marubayashi, I Fujii, N Hirayama - Analytical sciences, 1999 - jstage.jst.go.jp
Crystal Structure of 1-{2-[(p-Chloro- -phenylbenzyl)oxy]ethyl}piperidine Fendizoate (Cloperastine Fendizoate) Page 1 Cloperastine fendizoate (Fig. 1) shows antitussive and …
Number of citations: 6 www.jstage.jst.go.jp
A García, FJ Rupérez, F Ceppa, F Pellati… - … of pharmaceutical and …, 2012 - Elsevier
… At the end of this synthetic route, the hydrochloride salt can be easily converted into the fendizoate salt by reaction with fendizoic acid. In the second step of the overall synthesis (Fig. 2), …
Number of citations: 31 www.sciencedirect.com

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